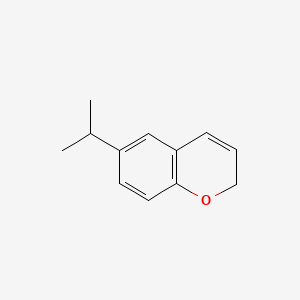

6-异丙基-2H-色烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Isopropyl-2H-chromene is a type of 2H-chromene, which is an important class of heterocyclic compounds with versatile biological profiles . It has a simple structure and mild adverse effects .

Synthesis Analysis

The synthesis of 2H-chromenes, including 6-Isopropyl-2H-chromene, has been a subject of interest in recent years. Two major synthetic strategies have been developed towards such compounds . One approach involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . Another strategy includes benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis

Chromene is a bicyclic aromatic heterocyclic compound, consisting of a benzene ring fused to an oxygen-containing pyran ring . It exists as different structural isomers resulting from the multiple relative positions the oxygen atom and the tetrahedral carbon atom can be present at, forming the four isomeric chromene molecular structures .Chemical Reactions Analysis

2H-chromenes have been used broadly in materials science and organic synthesis . They have been involved in benzopyran ring formation involving cyclization reactions and the late-stage functionalization .Physical And Chemical Properties Analysis

Phenolic compounds like 2H-chromenes have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科学研究应用

光致变色行为和动力学:2,2-二(4-氟苯基)-6-甲氧基-2H-1-色烯(一种相关化合物)表现出光致变色行为,在紫外线照射下形成光异构体。这些光异构体包括两个花菁和一个丙烯基苯酚异构体。已经建立了这些异构化过程的动力学,包括热活化参数和光化学量子产率比 (Delbaere, Micheau, & Vermeersch, 2003)。

有机化学中的对映选择性合成:已经开发出一种钯催化的对映选择性反应来合成 2-芳基-2H-色烯,产生的化合物可以通过色烯烯烃的功能化转化为具有生物活性的物质 (Zeng, Yu, Siu, & Scheidt, 2014)。

稳定性和抗光降解:二甲基 6-芳基-2,2-二甲基-2H-色烯-7,8-二羧酸盐(2H-色烯家族)已被合成,并被证明具有光致变色特性,在连续照射下具有很强的抗光降解性 (Maggiani, Tubul, & Brun, 2000)。

色烯衍生物的绿色合成:已经开发出一种绿色且有效的方法,使用水性乙醇中的超声波辐射合成 2-氨基-4H-色烯衍生物,展示了化学研究中环境友好合成方案的潜力 (Shabalala, Kerru, Maddila, Zyl, & Jonnalagadda, 2020)。

热力学和动力学研究:已经探索了二甲基 6-溴-2H-色烯-2,3-二羧酸盐的合成和表征,深入了解反应动力学和热力学,这对于理解和优化合成过程至关重要 (Asheri, Habibi‐Khorassani, & Shahraki, 2016)。

可见光诱导合成:已经使用水-乙醇混合物作为溶剂,证明了色烯核和衍生物的可见光诱导、无催化剂合成,突出了有机化学中节能环保合成方法的潜力 (Yadav, Srivastava, Rai, Singh, Tiwari, & Singh, 2015)。

生物活性和应用:2H/4H-色烯骨架因其多功能的生物活性和在药物开发中的潜力而受到关注,重点是抗癌、抗惊厥、抗菌、抗胆碱酯酶、抗结核和抗糖尿病活性 (Raj & Lee, 2020)。

属性

IUPAC Name |

6-propan-2-yl-2H-chromene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-6,8-9H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSECVKGDUKFWDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-Imidazo[1,2-a]purin-9-one, 6,7-diethyl-1,4,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/no-structure.png)

![2-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]acetohydrazide](/img/structure/B576167.png)